![molecular formula C16H18N2O5 B2934500 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 941966-80-9](/img/structure/B2934500.png)

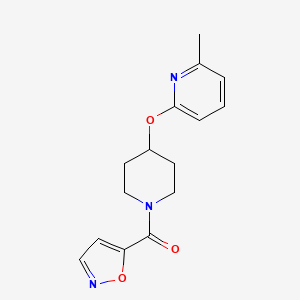

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized through several methods. One method involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine, a related compound, is a solid with a molecular weight of 124.14 .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthesis of Isocyanide and Ylidene Complexes of Boron : A study conducted by Tamm, Lügger, and Hahn (1996) in the field of organometallic chemistry explored the synthesis and crystal structure of isocyanide and ylidene adducts of triphenylborane, which are related to benzoxazoles and isoxazoles (Tamm, Lügger, & Hahn, 1996).

Crystallographic Studies of Arylidene-Isoxazolone Compounds : Brancatelli et al. (2011) examined arylidene-isoxazolone compounds through crystallographic and theoretical studies, providing insights into the molecular geometry and vibrational frequencies of these compounds (Brancatelli et al., 2011).

Herbicide Metabolism and Environmental Impact

Soil Metabolism of Isoxaben Herbicide : Rouchaud et al. (1993) investigated the metabolism of the herbicide isoxaben in winter wheat fields, identifying various metabolites including benzamides and isoxazolones, which are structurally related to the compound (Rouchaud et al., 1993).

Hydrolysis of Isoxaben and Its Transformation into Isoxazolinone : A study by Rouchaud et al. (2010) focused on the hydrolysis of isoxaben, a benzoylamide derivative of 5-aminoisoxazol, and its transformation into isoxazolinone, which is relevant to the chemical structure of interest (Rouchaud et al., 2010).

Polymer and Material Science Applications

Synthesis of Novel Aromatic Polyimides : Butt et al. (2005) explored the synthesis of new diamines and their polymerization with various anhydrides, including compounds structurally related to benzamides (Butt et al., 2005).

Characterization of Polybenzoxazine with Phenylnitrile Functional Group : Qi et al. (2009) synthesized and characterized phenylnitrile functional benzoxazine monomers, which are related to the chemical structure (Qi et al., 2009).

Drug Design and Biological Evaluation

- Design and Synthesis of Androgen Receptor Modulators : Poutiainen et al. (2012) reported the design and evaluation of novel cycloalkane[d]isoxazole pharmacophoric fragment-containing androgen receptor modulators, which are structurally similar to the compound (Poutiainen et al., 2012).

Mechanism of Action

Target of Action

Isoxazoles and benzamides have a wide range of biological activities and can interact with various targets. For example, some isoxazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), making them potentially useful in treating inflammation .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For instance, enzyme inhibitors typically work by binding to the active site of the enzyme and preventing it from catalyzing its reaction .

Biochemical Pathways

Isoxazoles and benzamides can be involved in a variety of biochemical pathways due to their diverse biological activities. For example, COX-2 inhibitors like some isoxazoles can affect the synthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

The ADME properties of these compounds can also vary widely. Factors such as the compound’s size, polarity, and stability can affect its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of these compounds depend on their specific targets and mode of action. For example, by inhibiting COX-2, some isoxazoles can reduce the production of prostaglandins, thereby potentially reducing inflammation and pain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives continue to be a rich source of new compounds with promising biological activities, and they are expected to remain an active area of research in the future .

properties

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-20-12-7-9(8-13(21-2)14(12)22-3)15(19)17-16-10-5-4-6-11(10)18-23-16/h7-8H,4-6H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCOGMRSVBVPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2934429.png)

![6-(4-Chlorophenyl)-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2934431.png)

![(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B2934433.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)